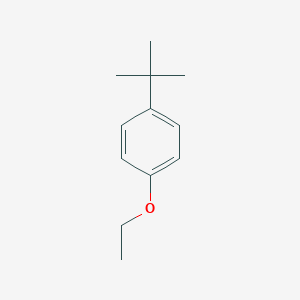
p-tert-Butylphenetole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-tert-Butylphenetole, also known as 4-tert-butylphenetole, is an organic compound with the molecular formula C12H18O. It is a colorless liquid with a pleasant odor and is widely used in the fragrance industry. This compound is a versatile compound that has been extensively studied for its various applications in scientific research.
Mécanisme D'action
P-tert-butylphenetole is a phenolic compound that can undergo oxidative metabolism by cytochrome P450 enzymes. The metabolites of this compound can bind to various cellular targets and exert biological effects. The mechanism of action of this compound is complex and involves multiple pathways and targets.
Biochemical and Physiological Effects:
This compound has been shown to have antioxidant properties and can scavenge free radicals in vitro. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This compound has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
P-tert-butylphenetole is a useful model compound for studying the metabolism and toxicity of phenolic compounds. It is readily available and can be synthesized in large quantities. However, this compound has limitations in terms of its solubility and stability in biological systems. It can also undergo non-specific binding to cellular components, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of p-tert-butylphenetole. One direction is to investigate the metabolism and toxicity of this compound in vivo using animal models. Another direction is to study the transport and metabolism of this compound in human cells and tissues. Additionally, the development of novel analytical methods for the detection and quantification of this compound in biological samples could facilitate its use as a biomarker for exposure to phenolic compounds.
Méthodes De Synthèse
P-tert-butylphenetole can be synthesized by the reaction of p-tert-butylphenol and methanol in the presence of a catalyst such as sulfuric acid. The reaction takes place under reflux conditions and yields this compound as the main product.
Applications De Recherche Scientifique
P-tert-butylphenetole has been widely used in scientific research as a model compound for studying the metabolism and toxicity of phenolic compounds. It has been used as a substrate for cytochrome P450 enzymes and has been shown to undergo oxidative metabolism in vitro. This compound has also been used as a probe for studying the transport and metabolism of phenolic compounds in various biological systems.
Propriétés
Numéro CAS |
17269-94-2 |
|---|---|
Formule moléculaire |
C12H18O |
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
1-tert-butyl-4-ethoxybenzene |
InChI |
InChI=1S/C12H18O/c1-5-13-11-8-6-10(7-9-11)12(2,3)4/h6-9H,5H2,1-4H3 |
Clé InChI |
RMSGBIDKBWPHMJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(C)(C)C |
SMILES canonique |
CCOC1=CC=C(C=C1)C(C)(C)C |
Autres numéros CAS |
17269-94-2 |
Pictogrammes |
Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




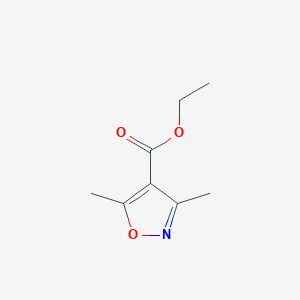

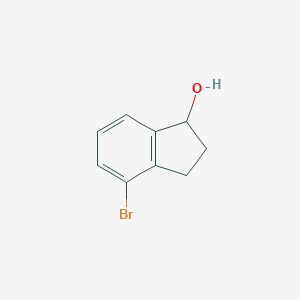
![3,3-Bis[4-(dimethylamino)phenyl]acrylaldehyde](/img/structure/B95425.png)
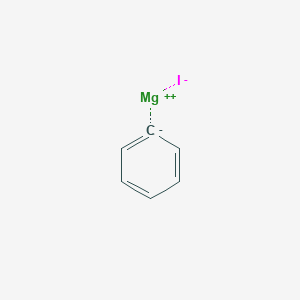

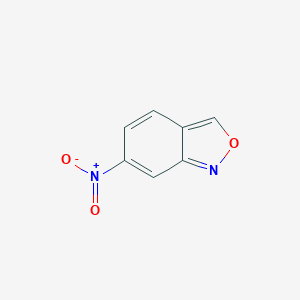

![8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B95433.png)



